molecular formula C19H26N2O5 B5173475 1-benzoyl-4-cyclohexylpiperazine oxalate

1-benzoyl-4-cyclohexylpiperazine oxalate

Cat. No. B5173475
M. Wt: 362.4 g/mol
InChI Key: FZMCHESEZFGMRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzoyl-4-cyclohexylpiperazine oxalate (BHCP) is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BHCP is a piperazine derivative that has been synthesized to investigate its mechanism of action and its effects on various biochemical and physiological processes.

Mechanism of Action

The exact mechanism of action of 1-benzoyl-4-cyclohexylpiperazine oxalate is not fully understood. However, it is believed to act on the serotonergic and dopaminergic systems in the brain, which are involved in the regulation of mood, anxiety, and psychosis. 1-benzoyl-4-cyclohexylpiperazine oxalate has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
1-benzoyl-4-cyclohexylpiperazine oxalate has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. 1-benzoyl-4-cyclohexylpiperazine oxalate has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons in the brain.

Advantages and Limitations for Lab Experiments

One advantage of 1-benzoyl-4-cyclohexylpiperazine oxalate is that it has been extensively studied in animal models, making it a well-established research tool. However, one limitation of 1-benzoyl-4-cyclohexylpiperazine oxalate is that its mechanism of action is not fully understood, which may make it difficult to interpret some of the results of experiments.

Future Directions

There are several future directions for research on 1-benzoyl-4-cyclohexylpiperazine oxalate. One area of focus could be on the development of more selective 1-benzoyl-4-cyclohexylpiperazine oxalate analogs that target specific serotonin and dopamine receptors in the brain. Another area of focus could be on the investigation of the long-term effects of 1-benzoyl-4-cyclohexylpiperazine oxalate on the brain and behavior. Additionally, research could be conducted on the potential use of 1-benzoyl-4-cyclohexylpiperazine oxalate in combination with other drugs for the treatment of various psychiatric disorders.

Synthesis Methods

1-benzoyl-4-cyclohexylpiperazine oxalate can be synthesized through a multi-step process that involves the reaction of cyclohexylamine with benzoyl chloride, followed by the reaction of the resulting product with piperazine. The final step involves the formation of the oxalate salt of 1-benzoyl-4-cyclohexylpiperazine oxalate through the reaction of 1-benzoyl-4-cyclohexylpiperazine oxalate with oxalic acid.

Scientific Research Applications

1-benzoyl-4-cyclohexylpiperazine oxalate has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models, making it a promising candidate for the treatment of anxiety and depression in humans. 1-benzoyl-4-cyclohexylpiperazine oxalate has also been studied for its potential antipsychotic effects, as it has been shown to block dopamine receptors in the brain.

properties

IUPAC Name

(4-cyclohexylpiperazin-1-yl)-phenylmethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O.C2H2O4/c20-17(15-7-3-1-4-8-15)19-13-11-18(12-14-19)16-9-5-2-6-10-16;3-1(4)2(5)6/h1,3-4,7-8,16H,2,5-6,9-14H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMCHESEZFGMRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(=O)C3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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